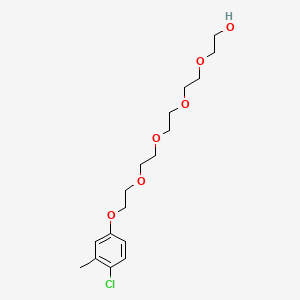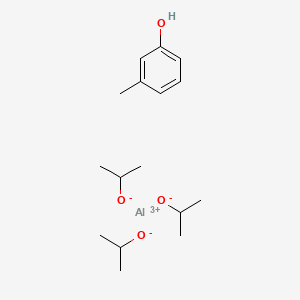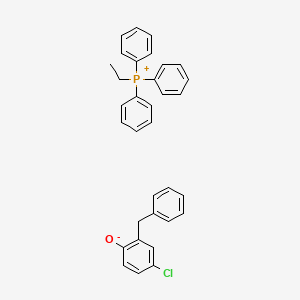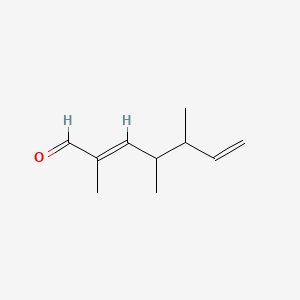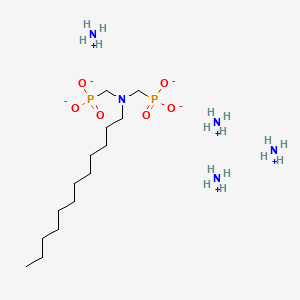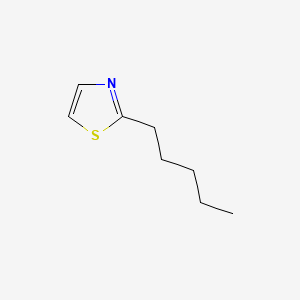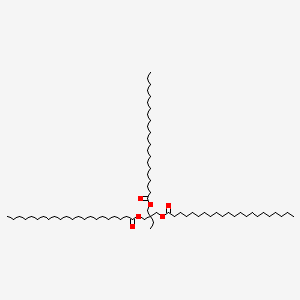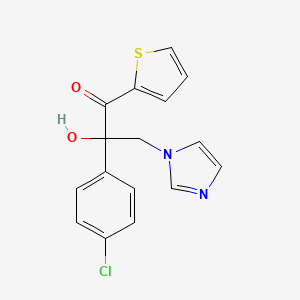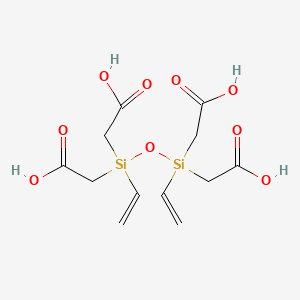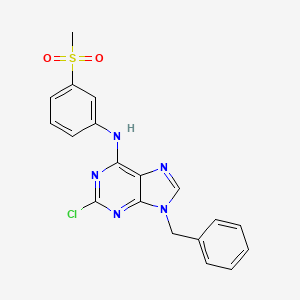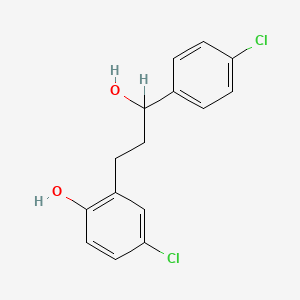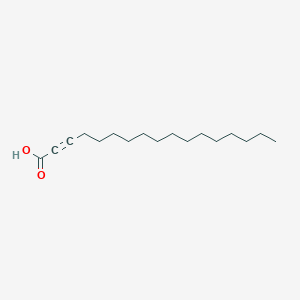
Heptadec-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadec-2-ynoic acid is a long-chain fatty acid with the molecular formula C17H30O2 It is characterized by the presence of a triple bond between the second and third carbon atoms in the heptadecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadec-2-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid functionality. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ robust catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadec-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond yields heptadecanoic acid.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of heptadecanedioic acid.
Reduction: Formation of heptadecanoic acid.
Substitution: Formation of various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Heptadec-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in lipid metabolism and as a potential inhibitor of fatty acid desaturases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of heptadec-2-ynoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in fatty acid metabolism, such as fatty acid desaturases. This inhibition can lead to alterations in lipid profiles and affect various cellular processes. The compound’s unique structure allows it to interact with enzyme active sites, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Heptadec-2-ynoic acid can be compared with other long-chain fatty acids, such as:
Heptadecanoic acid: Lacks the triple bond and has different chemical reactivity.
Hexadec-2-ynoic acid: Similar structure but with one less carbon atom.
Octadec-2-ynoic acid: Similar structure but with one more carbon atom.
The presence of the triple bond in this compound distinguishes it from these similar compounds, contributing to its unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
2834-02-8 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
heptadec-2-ynoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
VHVMWCWIYITOLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



